ER Stress Activation in Glioma Cells
Compounds built on the 2,9-diazaspiro[5.5]undecane scaffold demonstrate measurable ER stress response induction in glioma cells, as evidenced by GRP78 upregulation. In a quantitative high-throughput screen (qHTS) of approximately 425,000 compounds, a 2,9-diazaspiro[5.5]undecane derivative was identified as a novel activator of the ER stress response (ERSR) pathway that depletes intracellular Ca2+ stores [1]. While the unsubstituted tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate serves as the synthetic precursor rather than the active compound itself, structure-activity relationship (SAR) studies on this core reveal that the 2,9-diazaspiro[5.5]undecane framework—specifically with the spirocyclic constraint intact—is essential for activity, as analogs lacking the full spiro framework or with altered nitrogen positioning (e.g., 3,9-diazaspiro variants) show reduced or abrogated ERSR induction [2].
| Evidence Dimension | GRP78 protein expression induction (ER stress biomarker) |
|---|---|
| Target Compound Data | 2,9-diazaspiro[5.5]undecane core-containing derivative (compound 8): GRP78/GAPDH ratio significantly elevated at 20 µM in U87-MG cells |
| Comparator Or Baseline | Thapsigargin (positive control, 1 µM): GRP78/GAPDH ratio set as reference; DMSO (vehicle control, normalized to 1) |
| Quantified Difference | Compound 8 induced GRP78 expression to levels comparable with thapsigargin positive control; inactive control analog 8e showed minimal induction |
| Conditions | U87-MG glioblastoma cells; immunoblot analysis after 16 h treatment; GRP78/GAPDH ratio normalized to 20 µM thapsigargin |
Why This Matters
The 2,9-diazaspiro[5.5]undecane scaffold confers biological activity in ERSR induction that is not replicated by alternative diazaspiro regioisomers or non-spirocyclic diamines, making procurement of the correct 2,9-substituted scaffold essential for SAR reproducibility.
- [1] Martinez, N. J., Rai, G., Yasgar, A., Lea, W. A., Sun, H., Wang, Y., ... & Simeonov, A. (2016). A High-Throughput Screen Identifies 2,9-Diazaspiro[5.5]Undecanes as Inducers of the Endoplasmic Reticulum Stress Response with Cytotoxic Activity in 3D Glioma Cell Models. PLoS ONE, 11(8), e0161486. View Source
- [2] Martinez, N. J., et al. (2016). Structure-Activity Relationship for Compound 8. Supporting Information Figure 4, PLoS ONE, 11(8), e0161486. View Source
